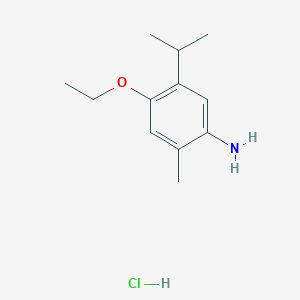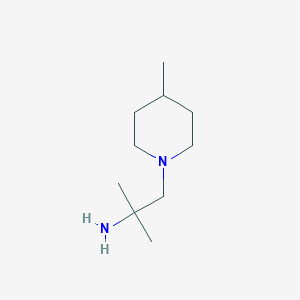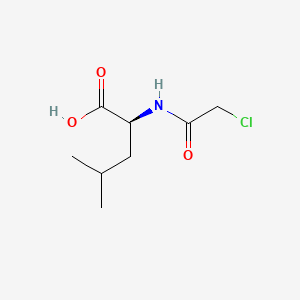
4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride is a biochemical compound used for proteomics research1. It has a molecular formula of C12H19NO•HCl and a molecular weight of 229.7521.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride in the search results.Molecular Structure Analysis
The InChI code for 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride is 1S/C12H19NO.ClH/c1-5-14-12-6-9(4)11(13)7-10(12)8(2)3;/h6-8H,5,13H2,1-4H3;1H2. This code provides a specific textual representation of the compound’s molecular structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride include a molecular weight of 229.7521. Unfortunately, I couldn’t find more detailed physical and chemical properties in the search results.Aplicaciones Científicas De Investigación
Neurochemistry and Neurotoxicity
Research on compounds like MDMA (3,4-Methylenedioxymethamphetamine) explores their neurochemical effects and potential neurotoxicity. Studies indicate MDMA affects serotonin (5-HT) transporters and receptors, which can lead to long-term alterations in serotonergic function. Such insights highlight the importance of understanding the neurochemical pathways and potential neurotoxic consequences of psychoactive substances (McKenna & Peroutka, 1990).
Pharmacokinetics and Toxicology of Psychoactive Substances
Investigations into the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS) provide a framework for understanding how structural variations in compounds like phenethylamines and tryptamines affect their interaction with biological systems. This area of research is crucial for identifying potential health risks and therapeutic applications of such compounds (Nugteren-van Lonkhuyzen et al., 2015).
Antimicrobial and Anti-biofilm Activities
Some phenylamine derivatives are explored for their antimicrobial properties. For instance, carvacrol, a phenolic compound, has been studied for its antimicrobial and anti-biofilm activities, suggesting the potential utility of similar compounds in addressing microbial infections and biofilm-related issues (Marchese et al., 2018).
Environmental Impact and Degradation
Research on the environmental fate of alkylphenols and their ethoxylates underscores the significance of understanding the ecological consequences of chemical compounds. This includes their persistence, bioaccumulation, and potential endocrine-disrupting effects in aquatic environments (Ying et al., 2002).
Safety And Hazards
The safety information available indicates that 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride may be an irritant2. For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Direcciones Futuras
I’m sorry, but I couldn’t find specific information on the future directions of research or applications for 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride in the search results.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original research articles and reviews for comprehensive and detailed information. Also, safety guidelines and procedures should always be followed when handling chemical substances.
Propiedades
IUPAC Name |
4-ethoxy-2-methyl-5-propan-2-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-5-14-12-6-9(4)11(13)7-10(12)8(2)3;/h6-8H,5,13H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMYSWCVFRNRLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)N)C(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387616 |
Source


|
| Record name | 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride | |
CAS RN |
473704-48-2 |
Source


|
| Record name | 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1351145.png)






![6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid](/img/structure/B1351158.png)



